4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde
Description
4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and material science .
Properties
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-12-3-2-8(5-11(12)14)9-4-10(6-13)16-7-9/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPAZZMIDKCOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685508 | |
| Record name | 4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-86-2 | |
| Record name | 4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction between a thiophene derivative and a substituted benzaldehyde. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures.
Scientific Research Applications
4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
4-(3-Hydroxyphenyl)thiophene-2-carbaldehyde: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
4-(4-Methoxyphenyl)thiophene-2-carbaldehyde: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
4-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde: Contains an additional methoxy group, which may enhance its lipophilicity and membrane permeability. The uniqueness of 4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde lies in its specific substitution pattern, which can influence its chemical properties and biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
